molecular formula C16H29N3O2 B12922789 1-Decyl-L-histidine CAS No. 189095-13-4

1-Decyl-L-histidine

Cat. No.: B12922789
CAS No.: 189095-13-4
M. Wt: 295.42 g/mol
InChI Key: AMILYWOFKWASDI-HNNXBMFYSA-N
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Description

1-Decyl-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the addition of a decyl group to the histidine molecule. This modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications. L-histidine itself plays crucial roles in proton buffering, metal ion chelation, and as a precursor to histamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-L-histidine can be synthesized through the esterification of L-histidine with decyl alcohol. The reaction typically involves the use of acid chlorides and base catalysts to facilitate the esterification process . For instance, a stirred solution of L-histidine and potassium hydroxide in water and tetrahydrofuran (THF) can be reacted with an acid chloride to produce this compound .

Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-L-histidine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or the decyl chain.

    Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the decyl chain .

Mechanism of Action

The mechanism of action of 1-Decyl-L-histidine involves its interaction with molecular targets such as metal ions and proteins. The decyl group enhances the compound’s hydrophobicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Decyl-L-histidine stands out due to its specific modification at the imidazole ring, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring enhanced hydrophobic interactions and specific binding to metal ions and proteins .

Properties

189095-13-4

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

AMILYWOFKWASDI-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N

Origin of Product

United States

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